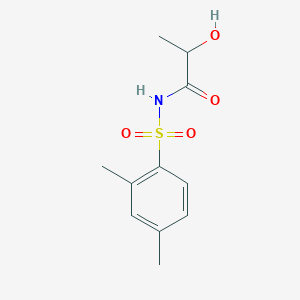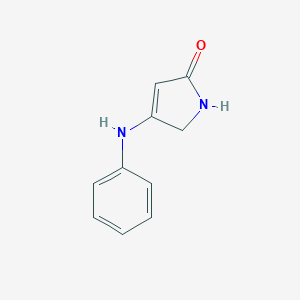
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide, also known as DMSHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSHP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.36 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to selectively inhibit COX-2, which is overexpressed in inflamed tissues and has been implicated in the pathogenesis of various diseases. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide may also exert its anti-inflammatory effects by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to reduce the production of prostaglandins and other inflammatory mediators in vitro and in vivo. It has also been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling and repair. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is its selectivity for COX-2 inhibition, which may reduce the risk of gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide is its low water solubility, which may limit its bioavailability and therapeutic efficacy. In addition, more research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide. One area of interest is the development of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide and to identify potential side effects.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide involves the reaction of 2,4-dimethylphenylsulfonyl chloride with 2-amino-2-hydroxymethyl-propane-1,3-diol in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reactants.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has also been investigated for its potential as a treatment for cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide has been used as a reagent in organic synthesis reactions due to its ability to selectively protect hydroxyl groups.
Propiedades
Nombre del producto |
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide |
|---|---|
Fórmula molecular |
C11H15NO4S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropanamide |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-10(8(2)6-7)17(15,16)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14) |
Clave InChI |
IVVZRXRVZGNIBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)

![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)